molecular formula C11H11NO B8446615 2-(3-Methyl-1-pyrrolyl)phenol

2-(3-Methyl-1-pyrrolyl)phenol

Cat. No. B8446615
M. Wt: 173.21 g/mol
InChI Key: BILXSOAWOIHGPL-UHFFFAOYSA-N
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Patent
US08598164B2

Procedure details

Diisobutylaluminum (100 mL of 1.0 M, 100 mmol) was added dropwise to a solution of dimethyl 2-methylbutanedioate (7.6 g, 48 mmol) in dichloromethane (15 mL) at −78° C., and the solution was stirred for 1 h. A suspension of 2-aminophenol HCl salt (6.6 g, 45 mmol) in water (110 mL) was added initially dropwise with vigorous stirring, then in small portions. About midway through the addition, the cooling bath was removed to help facilitate stirring. The mixture was stirred vigourously at room temperature overnight, then filtered over celite and the filter cake was washed several times with dichloromethane. The filtrate was separated, and the aqueous layer was extracted with dichloromethane (2×20 mL). The combined organics were washed with brine (50 mL), dried over MgSO4, concentrated and purified by column chromatography (0-40% EtOAc/hexane) to give 2-(3-methylpyrrol-1-yl)phenol (3.7 g, 48%) as a yellow oil. ESI-MS m/z calc. 173.2. found 174.3 (M+1)+; Retention time: 1.51 minutes (3 min run).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Al]CC(C)C)C(C)C.[CH3:10][CH:11]([CH2:16][C:17](OC)=O)[C:12](OC)=O.Cl.[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[OH:29]>ClCCl.O>[CH3:12][C:11]1[CH:16]=[CH:17][N:22]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[OH:29])[CH:10]=1 |f:2.3,^1:1|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C(C)C)[Al]CC(C)C
Name
Quantity
7.6 g
Type
reactant
Smiles
CC(C(=O)OC)CC(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
Cl.NC1=C(C=CC=C1)O
Name
Quantity
110 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added initially dropwise with vigorous stirring
ADDITION
Type
ADDITION
Details
About midway through the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
to help facilitate stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred vigourously at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered over celite
WASH
Type
WASH
Details
the filter cake was washed several times with dichloromethane
CUSTOM
Type
CUSTOM
Details
The filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×20 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (0-40% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CN(C=C1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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